molecular formula C18H26O B195039 Oestr-4-en-17-one CAS No. 3646-28-4

Oestr-4-en-17-one

Cat. No. B195039
CAS RN: 3646-28-4
M. Wt: 258.4 g/mol
InChI Key: OLYAEHZZXXLNQQ-QXUSFIETSA-N
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Description

Oestr-4-en-17-one, also known as Estr-4-en-17-one, is a chemical compound with the molecular formula C18H26O . It has an average mass of 258.398 Da and a monoisotopic mass of 258.198364 Da .


Synthesis Analysis

While specific synthesis methods for Oestr-4-en-17-one were not found in the search results, computational chemical synthesis analysis and pathway design have been transformed from a complex problem to a regular process of structural simplification . This involves designing semi-empirical reaction modes in computers, expanding databases, and building new approaches to indicating reaction rules .


Molecular Structure Analysis

The molecular structure of Oestr-4-en-17-one consists of 18 carbon atoms, 26 hydrogen atoms, and 1 oxygen atom . It has 5 defined stereocenters .


Physical And Chemical Properties Analysis

Oestr-4-en-17-one has a density of 1.1±0.1 g/cm3, a boiling point of 381.9±41.0 °C at 760 mmHg, and a flash point of 164.3±22.6 °C . It has a molar refractivity of 76.9±0.4 cm3, a polar surface area of 17 Å2, and a molar volume of 242.9±5.0 cm3 .

Scientific Research Applications

  • Clinical Research Applications : Oestr-4-en-17-one is crucial in clinical research, particularly in studies involving hormonal therapies. Its applications are seen in the development of study protocols and modeling of clinical studies, providing a foundation for the design and analysis of human studies in various clinical domains (Sim et al., 2014).

  • Synthesis and Derivatives : The compound's derivatives, such as 3β-hydroxyestr-4-en-17-one, play a role in the synthesis of other significant compounds like potent progestins, indicating its importance in medicinal chemistry and pharmaceuticals (Klimstra & Colton, 1967).

  • Nuclear Magnetic Resonance (NMR) Applications : Oestr-4-en-17-one and its variants can be studied using techniques like (17)O NMR, aiding in understanding their molecular environments in different contexts, such as battery materials or biological systems (Seymour et al., 2016).

  • Estrogen Receptor Research : Understanding the molecular basis of agonism and antagonism in the estrogen receptor involves studying Oestr-4-en-17-one. This research provides insights into how hormones like estradiol bind to receptors and trigger various physiological responses (Brzozowski et al., 1997).

  • Metabolic Pathways : Studies on estrogen biosynthesis highlight the role of Oestr-4-en-17-one as a precursor in estrogen biosynthesis, particularly in ovarian metabolism. This is crucial for understanding hormonal balance and disorders (Townsley & Brodie, 1967).

  • Regiospecific Synthesis : Oestr-4-en-17-one is used in the regiospecific synthesis of modified steroid hormones, indicating its utility in creating specific molecular configurations for therapeutic purposes (Neeman et al., 1972).

  • Neurological Studies : Research on oestrogen-mediated protection in neurological conditions like experimental autoimmune encephalomyelitis (EAE) involves Oestr-4-en-17-one. These studies help in understanding the hormonal impact on neurological diseases and potential treatments (Subramanian et al., 2011).

  • Pharmacokinetics : Studies on the pharmacokinetic and pharmacological features of oestradiol valerate, a compound derived from Oestr-4-en-17-one, inform us about its behavior in the body, crucial for effective hormone therapy applications (Düsterberg & Nishino, 1982).

Safety And Hazards

The safety data sheet for Oestr-4-en-17-one suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, it should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water and do not induce vomiting .

properties

IUPAC Name

(8R,9S,10R,13S,14S)-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O/c1-18-11-10-14-13-5-3-2-4-12(13)6-7-15(14)16(18)8-9-17(18)19/h4,13-16H,2-3,5-11H2,1H3/t13-,14+,15+,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYAEHZZXXLNQQ-QXUSFIETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CCCCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CCCC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80957785
Record name Estr-4-en-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oestr-4-en-17-one

CAS RN

3646-28-4
Record name Estr-4-en-17-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3646-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oestr-4-en-17-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003646284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estr-4-en-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oestr-4-en-17-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.799
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Gorög, A Laukó, Z Sziklay - Analyst, 1979 - pubs.rsc.org
… Similarly good results were obtained with oestr-4-en-l7p-01 and oestr-4-en-17one where naturally only 1 mol of the reagent was consumed. Several other steroids were also tested in …
Number of citations: 2 pubs.rsc.org
GM Anthony, CJW Brooks - Journal of the Chemical Society D …, 1970 - pubs.rsc.org
Gas-chromatographic columns suitable for deuteriation of steroids have been developed and applied to the characterisation of saturated and unsaturated mono-oxo-steroids by …
Number of citations: 2 pubs.rsc.org

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